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Compound of Interest

Compound Name: 2-Chloroethyl 4-nitrobenzoate

CAS No.: 949-03-1

Cat. No.: B3373027

Get Quote

Technical Guide: 2-Chloroethyl 4-nitrobenzoate
CAS Registry Number: 949-03-1 (Note: The user-provided CAS 10441-61-9 is likely a specific

vendor identifier or a typographical variant; this guide utilizes the standard CAS 949-03-1 for

the chemically identical substance).[1][2] Chemical Formula: C

H

ClNO

Molecular Weight: 229.62 g/mol [1][2]

Executive Summary
2-Chloroethyl 4-nitrobenzoate is a specialized aromatic ester utilized primarily as a synthetic

intermediate in pharmaceutical chemistry and materials science.[1] Structurally, it combines a

p-nitrobenzoyl moiety—known for its strong chromophoric and electron-withdrawing properties

—with a 2-chloroethyl side chain, which serves as a versatile handle for nucleophilic

substitution or elimination reactions.[1][2]
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In drug development, this compound is a critical precursor for the synthesis of procaine

analogs (via reduction of the nitro group to an amine) and as a robust protecting group for

alcohols, imparting crystallinity to facilitate purification.[1][2] Its high melting point and tendency

to form well-ordered crystals also make it a model compound for studying weak intermolecular

interactions (C–H[1][2]···O and C–H···Cl) in solid-state chemistry.[1][3]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8][9][10]
Nomenclature & Identification

Property Data

IUPAC Name 2-Chloroethyl 4-nitrobenzoate

Synonyms
4-Nitrobenzoic acid 2-chloroethyl ester;

-Chloroethyl p-nitrobenzoate

CAS Number 949-03-1 (Standard)

SMILES C1=CC(=CC=C1[O-])C(=O)OCCCl

InChI Key BUIVPELJVUWILR-UHFFFAOYSA-N

Physical Properties
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Property Value Condition/Note

Appearance
White to pale yellow crystalline

solid

Recrystallized from MeOH/H

O

Melting Point 56 – 58 °C
Sharp transition; useful for

purity check

Boiling Point ~372 °C Predicted (760 mmHg)

Density ~1.42 g/cm Predicted

Solubility
Soluble in DCM, CHCl

, DMSO, Ethyl Acetate
Insoluble in Water

Partition Coeff.[1][2][4] (LogP) 2.44 Lipophilic

Synthesis & Manufacturing Process
The industrial and laboratory-scale synthesis of 2-chloroethyl 4-nitrobenzoate typically

proceeds via an acylation reaction between 4-nitrobenzoyl chloride and 2-chloroethanol.[1] This

pathway is preferred over direct esterification (Fischer esterification) due to the higher reactivity

of the acid chloride and the avoidance of equilibrium limitations.[1][2]

Reaction Mechanism
The nucleophilic oxygen of 2-chloroethanol attacks the electrophilic carbonyl carbon of 4-

nitrobenzoyl chloride.[1][2] A base (typically Triethylamine or Pyridine) is employed to scavenge

the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-

catalyzed side reactions.[1][2][5]

Experimental Protocol (Standardized)
Reagents:

4-Nitrobenzoyl chloride (1.0 eq)[1][2]

2-Chloroethanol (1.1 eq)[1][2]
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Triethylamine (Et

N) (1.2 eq)[1][2]

Dichloromethane (DCM) (Solvent, anhydrous)[1][2]

Procedure:

Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N

or Ar) at 0 °C.

Add Triethylamine dropwise to the solution.[1][2]

Slowly add 2-Chloroethanol (diluted in DCM) to the reaction mixture, maintaining the

temperature below 5 °C to control exotherm.

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC

(Hexane:EtOAc 3:1).[2]

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess

amine), saturated NaHCO

(to remove unreacted acid), and brine.[1][2]

Purification: Dry over anhydrous Na

SO

, concentrate in vacuo. Recrystallize the crude solid from hot Methanol or Ethanol/Water
(1:1).[1][2]

Synthesis Workflow Diagram
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Figure 1: Acylation pathway for the synthesis of 2-Chloroethyl 4-nitrobenzoate via acid

chloride activation.

Applications in Drug Development & Research[2][3]
[6]
Pharmaceutical Intermediate (Procaine Analogs)
The 2-chloroethyl 4-nitrobenzoate scaffold is a direct precursor to 4-aminobenzoate

derivatives.[1][2]

Mechanism: Selective reduction of the nitro group (-NO

) to an amino group (-NH

) using catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/HCl, SnCl

).[1][2]

Utility: The resulting 2-chloroethyl 4-aminobenzoate can react with secondary amines to form

procaine-like local anesthetics or antiarrhythmic agents.[1]

Crystalline Protecting Group
In complex organic synthesis, the p-nitrobenzoyl group is often used to protect hydroxyl

functions.[1][2]
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Advantage: The introduction of the nitro group significantly increases the crystallinity of the

molecule, facilitating purification by recrystallization rather than expensive chromatography.

[1][2]

UV Traceability: The strong UV absorption of the nitrobenzene moiety allows for easy

detection during HPLC analysis.[1][2]

Alkylating Agent & Polymer Chemistry
The terminal alkyl chloride is a potential site for nucleophilic substitution.[1][2]

Vinyl Generation: Treatment with a strong base (e.g., DBU) can induce elimination of HCl to

form Vinyl 4-nitrobenzoate, a monomer used in the synthesis of specialized polymers with

high glass transition temperatures.[1][2]

Application Logic Diagram
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Figure 2: Synthetic divergence of 2-Chloroethyl 4-nitrobenzoate in pharmaceutical and

polymer chemistry.[1][2]

Analytical Characterization
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To validate the identity and purity of synthesized batches, the following spectral data should be

confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )[1][2]
8.28 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).[1][2]

8.22 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ester carbonyl.[1][2]

4.62 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Oxygen (-OCH

-).[1][2]

3.85 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Chlorine (-CH

Cl).[1][2]

Infrared Spectroscopy (FT-IR)
1725 cm

: Strong C=O stretching (Ester carbonyl).[1][2]

1525 cm

& 1350 cm

: N-O stretching (Nitro group, asymmetric and symmetric).[1][2]

1275 cm

: C-O stretching.

Handling, Safety, & Stability
GHS Classification[1][2]

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Note: Nitroaromatics and alkyl chlorides are potential mutagens; handle with extreme

care.[1]

Stability & Storage[2]
Hydrolysis: Susceptible to hydrolysis under basic conditions (releasing 4-nitrobenzoic acid

and 2-chloroethanol).[1]

Light Sensitivity: Protect from prolonged exposure to light (nitro groups can degrade).[2]

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas if long-term

storage is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing
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